N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-5-12(16-19-9)14(17)15-7-11-6-10(8-20-11)13-3-2-4-18-13/h2-6,8H,7H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPCQHEEAAZCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=CS2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan and Thiophene Rings: These rings can be synthesized through various methods, such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling Reactions: The furan and thiophene rings are then coupled using a suitable linker, often through a Friedel-Crafts alkylation or acylation reaction.
Oxazole Ring Formation: The oxazole ring is typically formed through a cyclization reaction involving an appropriate precursor.
Final Coupling and Amide Formation: The final step involves coupling the oxazole ring with the furan-thiophene moiety and forming the carboxamide group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the oxazole ring can produce a saturated oxazoline derivative .
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Core Heterocycles
- Target Compound : Combines furan, thiophene, and oxazole. The methylene bridge between thiophene and oxazole may reduce steric hindrance compared to bulkier linkers (e.g., ethyl in ).
- Analog 1 (): Replaces thiophene with a thiazole-oxadiazole system, introducing a methoxyphenyl group.
- Analog 2 () : Features a nitro-thiazole group, which confers strong electrophilicity but may increase toxicity risks.
Pharmacological Potential
- Antimicrobial Activity : Analog 4 () demonstrates antifungal properties due to its furan-carboxamide and methoxybenzyl groups, suggesting the target compound could be optimized for similar applications.
- Kinase Inhibition : Analog 2 ()’s nitro-thiazole moiety is associated with kinase inhibition, a trait absent in the target compound due to its lack of nitro groups.
Physicochemical Properties
- Solubility: The target compound’s oxazole-carboxamide group improves water solubility compared to non-polar analogs like Analog 3 ().
- logP : Estimated logP for the target compound is ~2.5 (lower than Analog 4’s ~3.1 ), indicating better membrane permeability.
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, biological interactions, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a unique combination of a furan ring, a thiophene ring, and an oxazole moiety. These structural elements contribute to its reactivity and biological activity:
- Furan Ring : Enhances electronic properties and stability.
- Thiophene Ring : Provides unique chemical reactivity.
- Oxazole Moiety : Increases potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:
- Potassium Permanganate : For oxidation.
- Lithium Aluminum Hydride : For reduction.
Specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and pH are critical for achieving desired transformations. Continuous flow synthesis may also be employed for industrial production to enhance efficiency.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, making it a candidate for drug discovery. Its ability to interact with various biological targets suggests potential applications in treating inflammatory diseases and cancer.
Research indicates that the compound may modulate biological pathways by interacting with specific enzymes and receptors. The presence of the thiophene and furan rings is believed to enhance binding affinity towards these targets, influencing therapeutic efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
-
Antitumor Activity :
- A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines (IC50 values ranging from 1.61 to 23.30 µg/mL) .
- The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly enhances antitumor activity.
-
Anti-inflammatory Properties :
- Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders .
-
Enzyme Interaction Studies :
- Binding studies have shown that the compound can modulate enzymatic activities, which may lead to significant biological effects .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Thiophene Derivatives | Contains thiophene rings | Varying functional groups |
| Furan Derivatives | Contains furan rings | Different substituents |
| Isoxazole Derivatives | Similar heterocyclic structure | Different reactivity patterns |
| 5-Methylisoxazole | Related oxazole derivative | Unique electronic properties |
This compound stands out due to its combination of furan, thiophene, and oxazole rings, conferring distinct chemical reactivity and biological properties not typically found in simpler derivatives .
Q & A
Q. What are the optimal synthetic routes for N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Construction of the thiophene-furan hybrid core via Suzuki-Miyaura coupling or nucleophilic substitution to attach the furan-2-yl group to the 4-position of thiophene .
- Step 2 : Functionalization with a methyloxazole carboxamide group using carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
- Critical Parameters : Solvent choice (e.g., DMF or THF), temperature control (60–80°C for coupling), and catalysts (e.g., Pd for cross-coupling) significantly affect yields (reported 45–70%) .
Q. Which spectroscopic techniques are most reliable for structural validation?
- 1H/13C NMR : Key for confirming regiochemistry of thiophene-furan linkages (e.g., δ 7.2–7.5 ppm for thiophene protons; δ 110–120 ppm for furan carbons) .
- IR Spectroscopy : Detects carboxamide C=O stretches (~1650–1700 cm⁻¹) and oxazole ring vibrations (~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Essential for verifying molecular formula (e.g., C₁₅H₁₃N₂O₃S requires exact mass 307.0584) .
Q. How should researchers design initial biological activity screens?
Prioritize assays aligned with structural analogs:
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Target Engagement : Surface plasmon resonance (SPR) to assess binding to kinases or inflammatory targets (e.g., COX-2) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Core Modifications : Compare bioactivity when replacing furan-2-yl with furan-3-yl (reduced anticancer efficacy in analogs ) or substituting thiophene with phenyl (alters solubility and target selectivity) .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the oxazole ring to enhance metabolic stability .
- Data Tools : Use molecular docking (AutoDock Vina) to predict interactions with targets like EGFR or TNF-α .
Q. How to resolve contradictions in reported binding affinities across studies?
- Orthogonal Assays : Validate SPR-derived KD values with isothermal titration calorimetry (ITC) to rule out nonspecific binding .
- Control Experiments : Test against mutant proteins (e.g., kinase dead variants) to confirm specificity .
- Statistical Analysis : Apply Bland-Altman plots to assess inter-method variability .
Q. What strategies mitigate poor aqueous solubility during in vivo studies?
- Formulation : Use co-solvents (e.g., PEG-400) or nanoemulsions to enhance bioavailability .
- Prodrug Design : Introduce phosphate esters at the oxazole methyl group for pH-dependent release .
- Analytical Monitoring : Track plasma concentrations via LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes
| Step | Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|---|
| 1 | Suzuki Coupling | 65 | Pd(PPh₃)₄, DMF, 80°C | |
| 2 | Carbodiimide Coupling | 70 | EDC/HOBt, THF, RT, N₂ atm |
Q. Table 2. SAR Insights from Structural Analogs
Key Research Gaps
- Mechanistic Clarity : Limited data on off-target effects; proteome-wide profiling (e.g., affinity chromatography-MS) is needed .
- In Vivo Efficacy : No published pharmacokinetic studies; prioritize rodent models with tumor xenografts .
- Synthetic Scalability : Optimize transition-metal-free routes to reduce costs and improve atom economy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
